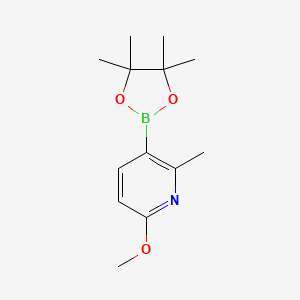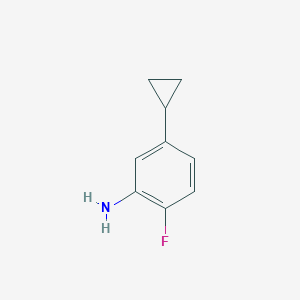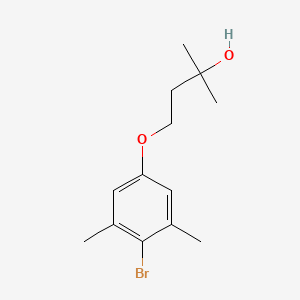
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
概要
説明
This compound, also known as tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)-1-piperidinecarboxylate, has a CAS Number of 1072944-63-8 and a molecular weight of 384.31 . It is used for industrial and scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3 .科学的研究の応用
Synthesis and Body Distribution of Iodine-131 Labeled Compounds : A study detailed the synthesis of iodine-131 labeled compounds similar in structure to 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol. These compounds showed significant uptake in the lungs and brain in animal models, suggesting potential applications in imaging and diagnostic procedures in nuclear medicine (Braun et al., 1977).
Novel Synthesis of Gemfibrozil : Another research focused on the synthesis of Gemfibrozil, a pharmaceutical used for the prevention and treatment of atherosclerosis, demonstrating a two-step reaction process involving a compound structurally related to 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol (Glushkov et al., 1995).
Application in Alkaline Fuel Cells : Research on the application of brominated polymers as anion exchange membranes in alkaline direct methanol fuel cells (DMFC) could provide insights into the potential use of brominated compounds like 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol in energy conversion technologies (Katzfuß et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRFKRDLIJSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

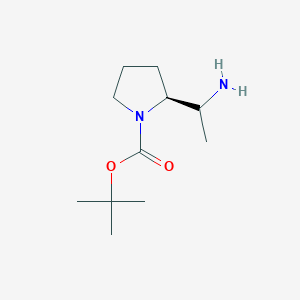
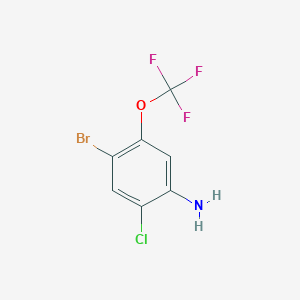
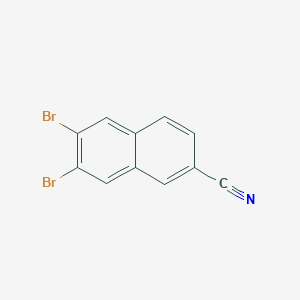
![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

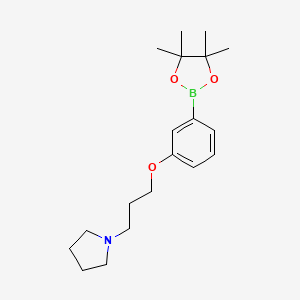

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)
